(2E)-3-oxo-2-(2-phenylhydrazin-1-ylidene)-3-(pyridin-4-yl)propanal
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Description
(2E)-3-oxo-2-(2-phenylhydrazin-1-ylidene)-3-(pyridin-4-yl)propanal is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.261. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal is the biofilm formation of Staphylococcus aureus . This compound belongs to a class of 2-phenylhydrazinylidene derivatives that have shown significant inhibitory activities against biofilm formation of all tested Staphylococcus aureus strains .
Mode of Action
The interaction of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal with its targets results in the inhibition of biofilm formation. This compound has been identified as a new class of sortase A inhibitors . Sortase A is a transpeptidase that plays a crucial role in the biofilm formation of Staphylococcus aureus .
Biochemical Pathways
The biochemical pathways affected by 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal are those involved in the biofilm formation of Staphylococcus aureus . By inhibiting sortase A, this compound disrupts the process of biofilm formation, thereby affecting the downstream effects associated with the survival and virulence of Staphylococcus aureus .
Result of Action
The molecular and cellular effects of the action of 3-Oxo-2-(phenylhydrazinylidene)-3-pyridin-4-ylpropanal include the significant inhibition of biofilm formation in Staphylococcus aureus . This results in a reduction in the survival and virulence of these bacteria, thereby potentially reducing their ability to cause infections .
Properties
IUPAC Name |
(Z)-3-hydroxy-2-phenyldiazenyl-1-pyridin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-10-13(14(19)11-6-8-15-9-7-11)17-16-12-4-2-1-3-5-12/h1-10,18H/b13-10-,17-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQINECECVXAEZ-PUYCAGIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.